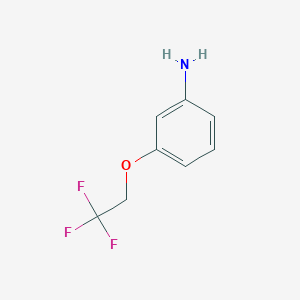

3-(2,2,2-Trifluoroethoxy)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIAMVTVXHRYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406395 | |

| Record name | 3-(2,2,2-trifluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123207-61-4 | |

| Record name | 3-(2,2,2-trifluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 2,2,2 Trifluoroethoxy Aniline and Analogues

Classical and Contemporary Approaches to Trifluoroethoxy Aniline (B41778) Synthesis

Traditional and modern non-catalytic methods remain fundamental in the synthesis of trifluoroethoxy anilines. These approaches often involve nucleophilic substitution or direct alkylation pathways.

Nucleophilic Substitution Reactions in Trifluoroethoxy Aniline Synthesis

Nucleophilic substitution is a cornerstone in the synthesis of aryl ethers, including those with trifluoroethoxy moieties. In a typical reaction, an electron-rich species, the nucleophile, attacks an electron-deficient carbon atom, leading to the displacement of a leaving group. masterorganicchemistry.com For the synthesis of compounds like 3-(2,2,2-trifluoroethoxy)aniline, this often involves the reaction of a substituted benzene (B151609) with a trifluoroethoxide source.

A common strategy begins with a nitro-substituted aryl halide. For instance, 1-chloro-3-nitrobenzene (B92001) can be treated with 2,2,2-trifluoroethanol (B45653) in the presence of a base and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, to yield 3-(2,2,2-trifluoroethoxy)nitrobenzene. The highly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution. Subsequent reduction of the nitro group, often through catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst, affords the desired this compound with high yields. google.com

Similarly, an alternative two-step synthesis for a related compound, 3-bromo-2-(2,2,2-trifluoroethoxy)aniline, involves reacting 2-chloronitrobenzene with sodium 2,2,2-trifluoroethoxide at elevated temperatures to form 2-(2,2,2-trifluoroethoxy)nitrobenzene. evitachem.com This intermediate is then reduced via catalytic hydrogenation to the corresponding aniline. evitachem.com

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) | Reference |

| Nucleophilic Substitution | 1-chloro-3-nitrobenzene | Tetrabutylammonium Br | 88.4 | 97.7 | |

| Catalytic Hydrogenation | 3-(TFE)nitrobenzene | Pd/C | 91.6 | 98.5 | |

| Chemical Reduction | 3-(TFE)nitrobenzene | Fe/HCl | 85.0 | 95.2 |

N-Alkylation Pathways for Aniline Derivatives with Trifluoroethanol Moieties

Direct N-alkylation of anilines with alcohols, including 2,2,2-trifluoroethanol, presents a more atom-economical approach to synthesizing N-alkylated aniline derivatives. These reactions, often termed "borrowing hydrogen" or "hydrogen auto-transfer" reactions, typically proceed via a dehydrogenation-condensation-hydrogenation sequence. beilstein-journals.org While often catalyzed by transition metals, there are classical approaches as well.

However, the direct N-alkylation of anilines with alcohols can be challenging and often requires catalysts to proceed efficiently. researchgate.netresearchgate.net For instance, the reaction of anilines with alcohols can be facilitated by iron catalysts, which are abundant and environmentally benign. researchgate.net These reactions often require elevated temperatures. beilstein-journals.org The choice of solvent can also be critical, with some procedures utilizing toluene (B28343) or xylene. beilstein-journals.orgacs.org

Catalytic Methodologies for Fluorinated Aniline Construction

Catalysis offers powerful and often more efficient and selective routes to fluorinated anilines. Transition metals and, more recently, photoredox catalysis have emerged as key tools in this field.

Transition-Metal-Catalyzed Approaches (e.g., Palladium, Cobalt)

Transition-metal catalysis has become a mature and powerful strategy for incorporating fluorine-containing groups into organic molecules. nih.govbeilstein-journals.org These methods often offer advantages such as milder reaction conditions, reduced need for pre-functionalized substrates, and the potential for enantioselective synthesis. nih.gov

Palladium catalysts are widely used for C-N and C-O bond formation. For example, palladium-catalyzed cross-coupling reactions can be employed to synthesize fluorinated anilines. smolecule.com Palladium catalysts are also crucial in the reduction of nitroarenes to anilines, a key step in many synthetic routes to trifluoroethoxy anilines. evitachem.com Furthermore, palladium-catalyzed methods have been developed for the C-H fluorination of aromatic compounds, providing a direct route to fluorinated arenes. nih.gov

Cobalt and other non-precious metals are gaining attention as more sustainable alternatives to precious metals like palladium. rsc.org Nickel-catalyzed N-alkylation of anilines with alcohols has been shown to be an efficient method for producing monoalkylated products. researchgate.net Manganese pincer complexes have also been successfully employed for the selective N-alkylation of amines with a variety of alcohols, including those with functional groups that might not be tolerated by other catalytic systems. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Palladium (Pd) | C-H Fluorination, Cross-Coupling, Reduction | Arenes, Aryl Halides, Nitroarenes | Versatile, high yields, well-established | evitachem.comnih.govsmolecule.com |

| Nickel (Ni) | N-Alkylation | Anilines, Alcohols | Earth-abundant, selective for mono-alkylation | researchgate.net |

| Manganese (Mn) | N-Alkylation (Borrowing Hydrogen) | Anilines, Alcohols | Earth-abundant, mild conditions, high chemoselectivity | beilstein-journals.orgnih.gov |

| Cobalt (Co) | Trifluoromethylation | Polycyclic Aromatic Hydrocarbons | Utilizes visible light, proceeds at room temperature | researchgate.net |

Photoinduced and Photoredox Catalysis for Fluorinated Aniline Formation

Visible-light photoredox catalysis has emerged as a powerful and green technology for the synthesis of complex organic molecules, including fluorinated anilines. researchgate.netmdpi.com These methods utilize light energy to drive chemical reactions, often under very mild conditions and with high functional group tolerance. mdpi.comconicet.gov.ar

Photoredox catalysis can be used for the direct C-H functionalization of anilines. For example, the trifluoromethylation of free anilines has been achieved using an iridium-based photocatalyst and Togni's reagent under visible light irradiation at room temperature. mdpi.com Organic dyes, such as Eosin Y and Rose Bengal, can also serve as photocatalysts for these transformations, offering a more sustainable and cost-effective alternative to precious metal catalysts. conicet.gov.aracs.org

A proposed mechanism for the photocatalytic trifluoromethylation of anilines involves the excitation of the photocatalyst by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) with the aniline or the fluorinating agent, generating radical intermediates that ultimately lead to the formation of the desired product. mdpi.comacs.org

Green Chemistry Principles in the Synthesis of Trifluoroethoxy Anilines

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. rsc.org This includes the use of less hazardous reagents, renewable feedstocks, and more efficient catalytic processes.

In the context of trifluoroethoxy aniline synthesis, green chemistry principles are being applied in several ways:

Catalyst Selection: There is a growing emphasis on replacing precious metal catalysts like palladium with more abundant and less toxic metals such as iron, nickel, and manganese. researchgate.netrsc.orgnih.gov

Atom Economy: Methods like direct N-alkylation of anilines with alcohols are inherently more atom-economical than multi-step sequences that involve protection and deprotection steps. beilstein-journals.org

Energy Efficiency: Photoredox catalysis, which often operates at room temperature using visible light, offers a more energy-efficient alternative to traditional methods that require high temperatures. researchgate.netmdpi.com

Solvent Choice: The development of reactions that can be performed in more environmentally benign solvents or even under solvent-free conditions is a key goal. Some catalytic systems for hydrodeoxygenation, a related transformation, have been developed to operate under continuous flow conditions, which can improve efficiency and reduce waste. rsc.org

Regioselective Synthesis and Control of Isomeric Products

The meta-position of the trifluoroethoxy group relative to the amine function in this compound makes direct synthesis challenging. The directing effects of the substituents often lead to the formation of ortho- and para-isomers as byproducts, necessitating specific strategies to achieve high regioselectivity.

A primary route to this compound involves the reduction of 1-nitro-3-(2,2,2-trifluoroethoxy)benzene. The synthesis of this nitro precursor is crucial for determining the final isomeric purity. The etherification of 3-nitrophenol (B1666305) with a trifluoroethylating agent is a common method. However, controlling the reaction to favor the desired meta-product over potential side reactions is critical.

Another approach is the direct trifluoroethoxylation of a suitably substituted aniline or nitrobenzene (B124822). For instance, the palladium-catalyzed C-O cross-coupling of 3-bromonitrobenzene with 2,2,2-trifluoroethanol can yield the meta-substituted nitro compound with high selectivity.

Control of Isomeric Products:

The inherent directing effects of substituents on the benzene ring can lead to a mixture of ortho, meta, and para isomers. The amino group is a strong activating, ortho-, para-director, while the trifluoroethoxy group is a deactivating meta-director. In electrophilic substitution reactions on an aniline ring, the amino group's influence typically dominates, leading to ortho and para products. libretexts.org Therefore, direct electrophilic substitution on this compound is generally not a viable route to introduce substituents at specific positions without a mixture of isomers.

To overcome these challenges, several strategies are employed:

Use of Protecting Groups: The strong activating and ortho-, para-directing effect of the amino group can be attenuated by converting it into an amide (e.g., acetanilide). libretexts.org This allows for more controlled subsequent substitution reactions. The acetyl group can be removed later in the synthetic sequence.

Directed Ortho/Meta Metalation (DoM/DMm): These techniques utilize organolithium bases or transition-metal catalysts to direct metallation to a specific position on the aromatic ring, which can then be functionalized. This allows for the synthesis of specific isomers that are not accessible through classical electrophilic substitution.

Synthesis from Pre-functionalized Rings: A more reliable method to control regioselectivity is to start with a precursor that already has the desired substitution pattern. For example, the reduction of 1-nitro-3-(2,2,2-trifluoroethoxy)benzene, synthesized from 3-nitrophenol, ensures the correct meta-relationship between the two groups.

Separation of Isomers:

When a mixture of isomers is formed, their separation is essential. Techniques such as fractional crystallization or chromatography are commonly used. For instance, gas chromatography (GC) methods have been developed to separate positional isomers of trifluoromethoxy aniline and its nitrobenzene precursors, which can be adapted for trifluoroethoxy analogues. Reverse-phase high-performance liquid chromatography (HPLC) is another powerful technique for separating stereo- and positional isomers. nih.gov

Table 1: Strategies for Regiocontrol in the Synthesis of Substituted Anilines

| Strategy | Description | Applicability to this compound | Key Considerations |

| Protecting Group Chemistry | The amino group is converted to a less activating group (e.g., amide) to control the regioselectivity of subsequent reactions. | High | The protecting group must be stable to the reaction conditions and easily removable. |

| Directed Metalation | Use of directing groups and organometallic reagents to achieve substitution at a specific position. | Moderate | Requires specialized reagents and careful control of reaction conditions. |

| Synthesis from Precursors | Starting with a molecule that already has the desired substitution pattern. | High | The synthesis of the precursor must be efficient and regioselective. |

| Chromatographic Separation | Separation of a mixture of isomers using techniques like GC or HPLC. | High | Can be costly and time-consuming on a large scale. |

Scalability and Industrial Relevance of Synthetic Pathways for this compound

The industrial production of this compound focuses on cost-effectiveness, safety, and scalability. The most common industrial route involves the catalytic hydrogenation of 1-nitro-3-(2,2,2-trifluoroethoxy)benzene. asianpubs.org

Key Industrial Processes:

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes due to its high efficiency and clean reaction profile. asianpubs.org Palladium on carbon (Pd/C) or Raney nickel are common catalysts. google.com The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under hydrogen pressure. asianpubs.org

Chemical Reduction: An alternative to catalytic hydrogenation is the use of reducing agents like iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid). While often more cost-effective, this method can generate significant amounts of iron sludge, posing waste disposal challenges.

To enhance the efficiency and sustainability of the industrial synthesis, several strategies are implemented:

Continuous-Flow Reactors: These offer advantages over batch reactors, including better heat and mass transfer, improved safety, and the potential for higher throughput.

Solvent and Catalyst Recycling: To reduce costs and environmental impact, solvents are often recovered via distillation, and catalysts like Pd/C can be filtered and reused. asianpubs.org

Table 2: Comparison of Industrial Synthesis Methods for this compound

| Method | Starting Material | Reagents/Catalyst | Typical Yield (%) | Advantages | Disadvantages |

| Catalytic Hydrogenation | 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | H₂, Pd/C or Raney Ni | >90 | High yield, clean reaction, catalyst can be recycled. asianpubs.org | Requires specialized high-pressure equipment, potential catalyst poisoning. |

| Chemical Reduction | 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | Fe/HCl or Fe/CH₃COOH | 85-95 | Lower cost of reagents, does not require high pressure. | Formation of large amounts of waste (iron sludge), potentially lower purity. |

Synthesis of Precursors and Advanced Intermediates for this compound Derivatization

The synthesis of high-purity precursors is fundamental to the production of this compound and its derivatives. The primary precursor is 1-nitro-3-(2,2,2-trifluoroethoxy)benzene.

Synthesis of 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene:

This key intermediate is typically synthesized via a nucleophilic aromatic substitution reaction. A common method involves the reaction of 3-nitrophenol with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl tosylate or halide, in the presence of a base like potassium carbonate.

An alternative is the etherification of 1-chloro-3-nitrobenzene or 1-bromo-3-nitrobenzene (B119269) with 2,2,2-trifluoroethanol. This reaction is often catalyzed by a copper or palladium catalyst to achieve high yields.

Advanced Intermediates from this compound:

This compound is a versatile building block for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The amino group can be readily transformed into other functional groups, and the aromatic ring can undergo further substitution.

Examples of derivatization reactions include:

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents, such as halogens, hydroxyl, cyano, and aryl groups.

Acylation and Sulfonylation: The aniline can be acylated or sulfonylated to form amides and sulfonamides, which are common structural motifs in bioactive molecules.

N-Alkylation: The nitrogen atom can be alkylated to produce secondary or tertiary amines.

Formation of Heterocycles: this compound can serve as a starting material for the construction of various heterocyclic ring systems, such as quinolines, benzimidazoles, and other nitrogen-containing heterocycles. ucd.ie

The trifluoroethoxy group often imparts desirable properties to the final products, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.

Table 3: Key Precursors and Intermediates in the Synthesis and Derivatization of this compound

| Compound | Role | Typical Synthesis |

| 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene | Direct precursor to this compound | Etherification of 3-nitrophenol or nucleophilic aromatic substitution on 1-halo-3-nitrobenzene. |

| 3-(2,2,2-Trifluoroethoxy)phenyl isocyanate | Intermediate for ureas and carbamates | Reaction of this compound with phosgene (B1210022) or a phosgene equivalent. |

| N-(3-(2,2,2-Trifluoroethoxy)phenyl)acetamide | Protected aniline for controlled substitution | Acetylation of this compound. libretexts.org |

| 3-(2,2,2-Trifluoroethoxy)benzenediazonium chloride | Versatile intermediate for various substitutions | Diazotization of this compound with nitrous acid. |

Chemical Reactivity and Mechanistic Investigations of 3 2,2,2 Trifluoroethoxy Aniline

Reactivity Profiles of the Amine Functionality

The amine group in 3-(2,2,2-trifluoroethoxy)aniline is a key site for a variety of chemical reactions, enabling the synthesis of a diverse range of derivatives. Its reactivity is, however, modulated by the electronic influence of the trifluoroethoxy substituent.

Electrophilic Aromatic Substitution Reactions of Aniline (B41778) Core

The aniline core of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. evitachem.com The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. evitachem.comchemistrysteps.com This makes the molecule more nucleophilic and susceptible to attack by electrophiles. wikipedia.org

In acidic media, the amino group can be protonated to form the anilinium ion (-NH3+), which is strongly deactivating and meta-directing. evitachem.com This can lead to a mixture of products, including meta-substituted derivatives, depending on the reaction conditions.

Nucleophilic Reactivity and Subsequent Derivatization Potential

The lone pair of electrons on the nitrogen atom of the amine group makes this compound a nucleophile. smolecule.com This nucleophilicity allows for a wide range of derivatization reactions, including alkylation, acylation, and the formation of sulfonamides. For instance, the amine group can react with electrophiles such as alkyl halides or acyl chlorides to form N-alkylated and N-acylated products, respectively. smolecule.com

The compound can also undergo diazotization, a reaction where the primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO2 and a strong acid). These diazonium salts are versatile intermediates that can be used to introduce a variety of functional groups onto the aromatic ring through Sandmeyer or similar reactions.

The nucleophilic character of the amine also allows for its participation in condensation reactions. For example, it can react with carbonyl compounds to form imines or with isocyanates to produce urea (B33335) derivatives. nih.gov The synthesis of various biologically active molecules, such as anilino-triazine insecticides, has been achieved through the derivatization of the aniline moiety. nih.gov

Table 1: Examples of Derivatization Reactions of the Amine Functionality

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Acylation | Acyl chloride, base | N-Acyl aniline | smolecule.com |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | smolecule.com |

| Diazotization | NaNO₂, HCl | Diazonium salt | |

| Urea Formation | Isocyanate | Urea derivative | nih.gov |

Influence of the Trifluoroethoxy Moiety on Aromatic Ring Reactivity

The 2,2,2-trifluoroethoxy group (-OCH2CF3) significantly influences the reactivity of the aromatic ring in this compound primarily through its strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and, consequently, the C-O and O-aromatic ring bonds. This inductive withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution reactions, making it less reactive than unsubstituted aniline. wikipedia.orglibretexts.org

While the oxygen atom of the ethoxy group possesses lone pairs that could potentially participate in resonance donation (+M effect), the strong inductive pull of the trifluoromethyl group diminishes this effect. libretexts.org The net electronic effect of the trifluoroethoxy group is therefore deactivating.

In addition to its electronic influence, the trifluoroethoxy group also has steric implications. Its bulk can hinder the approach of reagents to the adjacent ortho positions on the aromatic ring, potentially influencing the regioselectivity of substitution reactions.

In the context of nucleophilic aromatic substitution, the trifluoroethoxy group can act as a leaving group under certain conditions, particularly when the aromatic ring is activated by other strongly electron-withdrawing groups. researchgate.netresearchgate.net

Reaction Mechanisms of Transformations Involving this compound

The unique structural features of this compound allow it to participate in a variety of reaction mechanisms, including those involving radical intermediates and intramolecular rearrangements.

Radical-Mediated Reaction Pathways and Intermediates

Aniline derivatives are known to participate in radical-mediated reactions, often initiated by photoredox catalysis or other radical initiators. researchgate.netnih.govconicet.gov.ar The electron-rich nature of the aniline ring makes it susceptible to attack by electrophilic radicals. researchgate.netconicet.gov.ar For instance, visible light-catalyzed reactions can generate trifluoromethyl radicals from various sources, which can then add to the aniline ring to form trifluoromethylated products. nih.govconicet.gov.ar

The general mechanism for such a reaction involves the generation of a radical species, which then adds to the aromatic ring of the aniline derivative to form a radical intermediate. This intermediate can then be oxidized and subsequently deprotonated to yield the final substituted product. conicet.gov.ar The regioselectivity of these radical additions is influenced by the electronic properties of both the aniline derivative and the radical species.

While specific studies on the radical-mediated reactions of this compound are not extensively documented, the known reactivity of similar aniline derivatives suggests that it could undergo analogous transformations. researchgate.netnih.govconicet.gov.ar

Intramolecular Rearrangements (e.g., OCF3 Migration)

The possibility of intramolecular rearrangements, particularly the migration of the trifluoroethoxy group, is an intriguing aspect of the chemistry of this compound. While a direct migration of the -OCH2CF3 group is not commonly reported, the related intramolecular migration of the trifluoromethoxy (-OCF3) group in N-aryl-N-(trifluoromethoxy)amine derivatives to the ortho position of the aniline ring has been studied. nih.govresearchgate.netscispace.comnih.gov

These rearrangements are proposed to proceed through a heterolytic cleavage of the N-OCF3 bond to form a nitrenium ion and a trifluoromethoxide anion. nih.govresearchgate.netscispace.comnih.gov This is followed by a rapid recombination of this ion pair at the ortho position of the aromatic ring, which then tautomerizes to restore aromaticity. nih.govresearchgate.netscispace.com The reaction is often promoted by thermal or acidic conditions. nih.govresearchgate.net

While this compound itself does not have the N-O linkage required for this specific type of rearrangement, the study of OCF3 migration provides a mechanistic framework for considering potential intramolecular rearrangements in related fluorinated aniline derivatives. It is conceivable that under specific catalytic or photolytic conditions, a rearrangement involving the C-O bond of the trifluoroethoxy group could occur, although this remains a subject for further investigation.

Table 2: Proposed Mechanistic Steps for OCF3 Migration in N-Aryl-N-(trifluoromethoxy)amine Derivatives

| Step | Description | Intermediate(s) | Reference(s) |

| 1 | Heterolytic cleavage of the N-OCF3 bond | Nitrenium ion, Trifluoromethoxide anion | nih.govresearchgate.netscispace.comnih.gov |

| 2 | Recombination of the ion pair at the ortho position | Wheland-type intermediate | nih.govresearchgate.netscispace.com |

| 3 | Tautomerization | ortho-Trifluoromethoxylated aniline | nih.govresearchgate.net |

Acid-Catalyzed and Base-Mediated Transformations of Fluorinated Anilines

The reactivity of fluorinated anilines, including this compound, is significantly influenced by the presence of acid or base catalysts. These catalysts can facilitate a variety of transformations by altering the nucleophilicity of the amino group or activating the aromatic ring for subsequent reactions.

Acid-Catalyzed Transformations:

A primary example of an acid-catalyzed reaction involving anilines is diazotization . This process transforms the primary amino group into a diazonium salt, which is a versatile intermediate for synthesizing a wide range of derivatives. For the related compound, 2-(2,2,2-trifluoroethoxy)aniline (B1351063), diazotization is achieved by treating the aniline with a diazotizing agent in the presence of an acid. google.comgoogle.com This is followed by hydroxylolysis to produce the corresponding phenol (B47542). google.comgoogle.com The general conditions for this transformation are applicable to other isomers like this compound.

The reaction typically involves treating the aniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt. A patent for the synthesis of the ortho-isomer specifies a diazotization temperature range of -20 to 50°C using acids like sulfuric acid, hydrochloric acid, boric acid, or nitric acid. google.comgoogle.com The subsequent hydrolysis of the diazonium salt to form a phenol occurs at temperatures ranging from 0 to 100°C. google.comgoogle.com

Lewis acids are also employed in transformations of fluorinated anilines. For instance, the synthesis of trifluoroethoxy-substituted cinnolines from o-alkynylanilines can be achieved using a combination of tert-butyl nitrite (TBN) and a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) as a metal-free diazotization reagent. rsc.org Furthermore, rearrangement reactions of certain N-alkoxyanilines to their ortho-alkoxy counterparts have been shown to require the use of Lewis acids. researchgate.net

Interactive Data Table: Acid-Catalyzed Diazotization of Trifluoroethoxy Anilines

| Reaction | Substrate | Reagents | Temperature | Product Type | Source |

|---|---|---|---|---|---|

| Diazotization | Aniline Derivatives | NaNO₂, H₂SO₄ | 0–5°C | Diazonium Salt | |

| Diazotization | 2-(2,2,2-Trifluoroethoxy)aniline | Diazotizing agent, H₂SO₄/HCl/Boric Acid/Nitric Acid | -20–50°C | Diazonium Salt | google.comgoogle.com |

| Hydrolysis | Diazonium Salt of 2-(2,2,2-Trifluoroethoxy)aniline | Water | 0–100°C | 2-(2,2,2-Trifluoroethoxy)phenol (B147642) | google.comgoogle.com |

| Diazotization/Cyclization | o-Alkynylanilines | TBN, BF₃·OEt₂ | Room Temperature | Trifluoroethoxy Cinnoline | rsc.org |

Base-Mediated Transformations:

Bases play a crucial role in reactions such as N-alkylation and acylation. The synthesis of related compounds, like 3-Bromo-2-(2,2,2-trifluoroethoxy)aniline, can be achieved through the reaction of 3-bromoaniline (B18343) with 2,2,2-trifluoroethanol (B45653) in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent. evitachem.com

Acylation of the amino group to form amides is another common transformation. smolecule.com The efficiency of these reactions can be influenced by the choice of base. For example, the N-trifluoroethylation of aminoalcohols using phenyl(trifluoroethyl)iodonium triflate proceeds selectively at the nitrogen atom in the presence of a hindered base like 2,4,6-collidine. sioc-journal.cn In some cases, copper-catalyzed systems in conjunction with a strong base like lithium tert-butoxide (LiOt-Bu) are used for transformations such as the gem-difluoroalkenylation of aniline derivatives. nih.gov

Interactive Data Table: Base-Mediated Transformations of Anilines

| Reaction Type | Example Substrate | Reagents/Catalyst | Base | Product Type | Source |

|---|---|---|---|---|---|

| Etherification | 3-Bromoaniline | 2,2,2-Trifluoroethanol | K₂CO₃ | 3-Bromo-2-(2,2,2-trifluoroethoxy)aniline | evitachem.com |

| N-Trifluoroethylation | Aminoalcohols | Phenyl(trifluoroethyl)iodonium triflate | 2,4,6-Collidine | N-Trifluoroethylated amine | sioc-journal.cn |

| gem-Difluoroalkenylation | Aniline derivatives | TFHZ-Tfs, Cu(OTf)₂ | LiOt-Bu | gem-Difluoroenamine | nih.gov |

Chemical Stability and Degradation Pathways under Relevant Conditions

The chemical stability of this compound is notably enhanced by the presence of the trifluoroethoxy group. This substituent increases the molecule's lipophilicity and provides considerable resistance to metabolic degradation compared to its non-fluorinated counterparts. The compound is reported to be stable under harsh reaction conditions, including elevated temperatures and both acidic and basic environments, which makes it a valuable intermediate in multi-step chemical syntheses. The incorporation of fluorine-containing groups is a known strategy to improve the chemical stability of organic compounds. sioc-journal.cn

Degradation Pathways:

Despite its general stability, this compound can undergo degradation through various pathways, particularly under oxidative conditions.

Oxidative Degradation: One potential pathway is the oxidation of the aniline to form corresponding quinone derivatives. In a broader context, the oxidation of aniline in aqueous solutions can lead to complete mineralization, yielding carbon dioxide (CO₂), water, and nitrate, or it can result in the formation of high-molecular-weight polyanilines. sioc-journal.cn Studies on aniline degradation using advanced oxidation processes, such as with permanganate, show that the transformation can be significantly accelerated by electron shuttles. nih.gov The rate of this degradation is pH-dependent; for example, aniline removal can be enhanced under acidic conditions in certain systems. nih.gov

Biodegradation: The biodegradation of anilines in the environment is a critical process. For diphenylamine, which degrades to aniline and catechol, the aniline is subsequently transformed by an aniline dioxygenase to catechol. frontiersin.org This catechol is then metabolized via the ortho-cleavage pathway (a branch of the β-ketoadipate pathway) into intermediates of the Krebs cycle. frontiersin.org It is plausible that this compound could follow a similar biodegradation route, initiated by enzymatic hydroxylation. The process of co-metabolism, where the presence of an easily degradable carbon source enhances the breakdown of a more refractory substance, is also a relevant mechanism for the biodegradation of aniline-containing industrial wastewater. e3s-conferences.org

Interactive Data Table: Stability and Degradation of this compound

| Factor | Observation | Conditions/Pathways | Source |

|---|---|---|---|

| Chemical Stability | Enhanced stability compared to non-fluorinated analogs. | Harsh conditions (high temperature, acid/base). Attributed to the -OCH₂CF₃ group. | |

| Metabolic Stability | Resistant to metabolic degradation. | The trifluoroethoxy group enhances stability. | |

| Oxidative Degradation | Can be oxidized to quinones. | General oxidative conditions. | |

| Mineralization | Complete degradation to CO₂, H₂O, and nitrate. | Advanced Oxidation Processes (e.g., UV/H₂O₂, Electro-oxidation). | sioc-journal.cn |

| Polymerization | Formation of polyanilines. | Oxidative conditions. | sioc-journal.cn |

| Biodegradation | Putative pathway via catechol. | Aniline dioxygenase, ortho-cleavage pathway (β-ketoadipate pathway). | frontiersin.org |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Aniline (B41778) Research

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For fluorinated compounds like 3-(2,2,2-trifluoroethoxy)aniline, multinuclear NMR approaches, including ¹H, ¹³C, and ¹⁹F NMR, are particularly informative.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons, the amine (-NH₂) protons, and the methylene (B1212753) (-CH₂) protons of the trifluoroethoxy group.

The aromatic protons typically appear as a complex multiplet in the region of δ 6.5-7.5 ppm. The specific splitting patterns and coupling constants of these signals are dictated by the substitution pattern on the benzene (B151609) ring. The protons of the amine group often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. A characteristic quartet is observed for the methylene protons (-OCH₂) due to coupling with the adjacent trifluoromethyl (-CF₃) group. This signal is a key indicator of the trifluoroethoxy moiety.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 7.5 | Multiplet | - |

| Amine-H (-NH₂) | Variable (broad) | Singlet | - |

| Methylene-H (-OCH₂) | ~4.3 | Quartet | ~8.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound displays distinct signals for each unique carbon atom.

The aromatic carbons resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm. The carbon attached to the nitrogen atom (C-N) and the carbon attached to the oxygen atom (C-O) of the ether linkage are particularly diagnostic. The carbon of the trifluoromethyl group (-CF₃) appears as a quartet due to coupling with the three fluorine atoms. The chemical shift of this carbon is a direct indicator of the trifluoroethoxy group's presence.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-N | ~147 | Singlet |

| Aromatic C-O | ~158 | Singlet |

| Other Aromatic C | 105 - 130 | Singlet |

| Methylene C (-OCH₂) | ~65 | Quartet |

| Trifluoromethyl C (-CF₃) | ~124 | Quartet |

Note: These are predicted values and can differ from experimental data.

Fluorine (¹⁹F) NMR Spectroscopic Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the analysis of organofluorine compounds. scispace.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will appear as a triplet due to coupling with the two adjacent methylene protons. The chemical shift of this signal is characteristic of the trifluoroethoxy group and provides unambiguous confirmation of its presence in the molecule. rsc.org The chemical shifts in ¹⁹F NMR are often referenced to an external standard like CFCl₃.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. researchgate.netgatech.edu For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. uni.lu

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum is also highly informative. Common fragmentation pathways for anilines include the loss of the amino group or cleavage of the ether bond. The presence of the trifluoromethyl group will also lead to characteristic fragmentation patterns, such as the loss of a CF₃ radical. Analysis of these fragments helps to piece together the structure of the parent molecule. libretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M+H]⁺ | 192.06308 | Protonated Molecule |

| [M+Na]⁺ | 214.04502 | Sodium Adduct |

| [M-H]⁻ | 190.04852 | Deprotonated Molecule |

Source: PubChem CID 4770944 uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. researchgate.netnih.gov The IR and Raman spectra of this compound will exhibit characteristic absorption and scattering bands corresponding to the vibrations of its various bonds. researchgate.net

Key vibrational modes include the N-H stretching of the primary amine group, typically appearing as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O-C stretching of the ether linkage will give rise to strong bands in the fingerprint region, typically around 1250-1000 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are also very intense and appear in the region of 1100-1300 cm⁻¹.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 |

| Ether (-C-O-C-) | C-O Stretch | 1000 - 1250 |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1300 (strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. bspublications.net The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* transitions within the benzene ring. academie-sciences.fr The presence of the amino and trifluoroethoxy substituents influences the position and intensity of these absorption maxima (λ_max). bspublications.net

The amino group, being an auxochrome, typically causes a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The trifluoroethoxy group can also influence the electronic properties of the aromatic ring. The solvent used for the measurement can also affect the λ_max values due to solvatochromic effects. academie-sciences.fr Analysis of the UV-Vis spectrum provides insights into the conjugated system of the molecule. bspublications.net

Elemental Analysis for Stoichiometric Composition Determination

Elemental analysis is a fundamental analytical technique in chemistry used to determine the elemental composition of a compound. This process provides the mass percentages of the elements present, which is crucial for verifying the compound's empirical and molecular formula. For novel or synthesized compounds like this compound, elemental analysis serves as a critical checkpoint for purity and structural confirmation by comparing experimentally determined values with theoretically calculated percentages.

The molecular formula for this compound is C₈H₈F₃NO. sigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated. This involves determining the molar mass of the compound and the total mass of each constituent element within one mole of the substance. These theoretical values provide a benchmark against which experimental results from techniques like combustion analysis are compared.

Theoretical Stoichiometric Composition

The theoretical percentages for Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), and Fluorine (F) in this compound are derived from its molecular formula and the atomic weights of its constituent atoms.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Total Mass of Element ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 50.28 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.22 |

| Fluorine | F | 18.998 | 3 | 56.994 | 29.82 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.33 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.37 |

| Total | 191.152 | 100.00 |

Research Findings and Significance

In practice, a sample of this compound would be subjected to instrumental analysis, typically CHN (Carbon, Hydrogen, Nitrogen) combustion analysis. In this method, the compound is combusted in a high-temperature, oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified to determine the percentage of each element in the original sample. Oxygen and Fluorine percentages are often determined by difference or through separate analytical methods.

For a synthesized batch of this compound to be considered pure, the experimentally determined mass percentages must closely match the calculated theoretical values. A high degree of correlation between the found and calculated values provides strong evidence for the correct stoichiometric composition and the absence of significant impurities. For example, in the characterization of related fluorinated organic compounds, elemental analysis is routinely presented with "calculated" versus "found" values, where a deviation of less than 0.4% is generally considered acceptable proof of structure and purity. acs.org

While specific experimental data for this compound is not detailed in the provided search context, the established methodology for related compounds confirms the indispensability of this technique. velp.com Discrepancies between the expected and obtained results would indicate the presence of solvents, reagents, byproducts, or other impurities, necessitating further purification and re-analysis.

Computational Chemistry and Theoretical Modeling of 3 2,2,2 Trifluoroethoxy Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. samipubco.comechemcom.comresearchgate.net For 3-(2,2,2-Trifluoroethoxy)aniline, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31+g(d,p), can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. samipubco.comechemcom.com These calculations reveal that the aniline (B41778) ring is largely planar, while the trifluoroethoxy group exhibits specific spatial orientations to minimize steric hindrance. acs.org

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. samipubco.comresearchgate.net The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. samipubco.com For aniline derivatives, the distribution of electron density, which can be visualized using electrostatic potential (ESP) maps, is significantly influenced by substituents. researchgate.netrsc.org The electron-withdrawing trifluoroethoxy group is expected to modulate the electron density on the aniline ring, affecting its reactivity in chemical reactions and interactions with biological targets. cust.edu.tw

Table 1: Representative DFT-Calculated Geometrical Parameters for this compound This table presents illustrative data based on typical DFT calculations for aniline derivatives. Actual values would require specific computation for this molecule.

| Parameter | Value |

|---|---|

| C-N Bond Length (Aniline) | ~1.40 Å |

| C-O-C Bond Angle (Ether Linkage) | ~118° |

| Dihedral Angle (Aniline Ring - O-CH2) | Variable, dependent on conformation |

Table 2: Representative DFT-Calculated Electronic Properties for this compound This table presents illustrative data based on typical DFT calculations for aniline derivatives. Actual values would require specific computation for this molecule.

| Property | Value |

|---|---|

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

| Dipole Moment | ~ 3.0 D |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or other properties. nih.govuky.edunih.gov For a series of aniline derivatives, QSAR models can be developed to predict their activity based on various molecular descriptors. cust.edu.twnih.gov These descriptors can include physicochemical properties like the n-octanol/water partition coefficient (logP), electronic parameters such as Hammett constants, and topological indices. nih.govuky.edu

In the context of this compound, a QSAR study would involve synthesizing and testing a series of related compounds with varied substituents to build a robust model. cust.edu.tw The model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. For instance, a linear regression QSAR model might take the form:

log(1/C) = a * logP + b * Σσ + c

where C is the concentration required for a specific biological effect, logP represents hydrophobicity, Σσ represents the electronic effects of substituents, and a, b, and c are constants determined from the regression analysis. uky.edu The predictive power of such models is assessed through cross-validation techniques. cust.edu.tw

Table 3: Representative Molecular Descriptors for QSAR Modeling of this compound This table presents illustrative data. Actual QSAR models would require a dataset of multiple compounds.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| logP | ~2.5 - 3.0 | Hydrophobicity, membrane permeability |

| Topological Polar Surface Area (TPSA) | ~38 Ų | Polarity, hydrogen bonding potential |

| Number of Rotatable Bonds | 3 | Conformational flexibility |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, such as solvent molecules. researchgate.net For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses rotational freedom around the C-O and O-C bonds of the ether linkage, leading to various possible conformers. researchgate.netresearchgate.netacs.org

Conformational analysis, often performed in conjunction with MD, helps to identify the most stable, low-energy conformations of the molecule. nih.gov This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target. nih.gov The presence of the bulky trifluoroethoxy group can introduce steric constraints that favor certain conformations over others. nih.gov The results of these simulations can be used to understand how the molecule might behave in a biological system and to guide the design of analogs with improved properties.

In Silico Studies of Molecular Interactions and Binding Mechanisms

In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govmdpi.com This method is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target. nih.govmdpi.com The process involves placing the ligand in the binding site of a receptor and evaluating the binding affinity using a scoring function. mdpi.com

These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For this compound, docking studies could identify potential hydrogen bonds between the aniline's amino group and receptor residues, as well as hydrophobic interactions involving the aromatic ring and the trifluoroethoxy group. The results of these simulations can provide a structural basis for the molecule's biological activity and guide the design of more potent and selective inhibitors. bohrium.com

Table 4: Representative In Silico Docking Results for a Hypothetical this compound-Protein Complex This table presents illustrative data. Actual docking scores and interactions depend on the specific protein target.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -7.0 to -9.0 |

| Key Interacting Residues | Amino acids with polar and hydrophobic side chains |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking |

Analysis of Noncovalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Noncovalent interactions play a critical role in molecular recognition and binding. rsc.orgresearchgate.net The chemical structure of this compound allows for several types of noncovalent interactions. The amino group can act as a hydrogen bond donor, while the oxygen of the ether linkage and the fluorine atoms can act as hydrogen bond acceptors. researchgate.netnih.gov The ability of aniline to form hydrogen bonds with water has been studied computationally. researchgate.net

The presence of fluorine atoms introduces the possibility of halogen bonding, although C-F bonds are generally weak halogen bond donors. nih.govnih.gov However, the cumulative effect of multiple fluorine atoms can influence intermolecular interactions. nih.govnih.gov The aromatic ring can also participate in π-π stacking and cation-π interactions. researchgate.net Computational methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions, providing a deeper understanding of the forces that govern the molecule's behavior in different environments. rsc.org The fluorination of aniline derivatives has been shown to affect the strength of hydrogen bonds and introduce the potential for other noncovalent interactions. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 3 2,2,2 Trifluoroethoxy Aniline Derivatives

Impact of Trifluoroethoxy Group Position on Chemical and Biological Activities

The relative position of substituents on a benzene (B151609) ring—designated as ortho (1,2), meta (1,3), and para (1,4)—is crucial in determining the molecule's steric and electronic properties, which in turn influence its reactivity and biological interactions. vaia.com In aniline (B41778) derivatives, the trifluoroethoxy group (-OCH₂CF₃) imparts unique characteristics due to its high electronegativity and lipophilicity. nih.gov The placement of this group dictates its interaction with target biomolecules and its effect on the reactivity of the aniline amine group.

While direct comparative studies across all three isomeric positions of trifluoroethoxyaniline are not extensively detailed in the provided context, general principles of aromatic substitution provide insight. The trifluoroethoxy group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and influences the basicity of the aniline nitrogen. nih.gov

Ortho-position: Placing the bulky trifluoroethoxy group adjacent to the amino group can introduce significant steric hindrance. This can impede the amino group's ability to interact with reagents or biological receptors. nih.gov However, this proximity can also lead to specific intramolecular interactions, such as hydrogen bonding, which may stabilize certain conformations required for biological activity. For instance, in one study on vanillin (B372448) derivatives, a substituent in the ortho position of an aniline ring was found to be responsible for elevated antimycobacterial activity. jddtonline.info

Para-position: A para-substituent can exert both inductive and resonance effects. For an electron-withdrawing group, this can significantly decrease the electron density at the amino group. In studies of anilinotriazine insecticides, para-substituted electron-withdrawing groups on the aniline ring were found to confer significantly better potency compared to other substitution patterns.

The positional isomerism of the trifluoroethoxy group is therefore a critical determinant of a derivative's pharmacological or chemical profile, influencing everything from receptor binding affinity to metabolic stability.

Substituent Effects on Reactivity and Biological Potency within the Aniline Framework

Once the 3-(2,2,2-trifluoroethoxy)aniline core is established, the addition of other substituents to the aromatic ring provides a powerful method to fine-tune activity. The nature and position of these additional groups can drastically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its biological potency.

Research into insecticides based on anilino-triazines has shown that electron-withdrawing substituents, such as chloro (Cl), bromo (Br), and trifluoromethyl (CF₃), are preferred over electron-donating groups like methoxy (B1213986). Potency was significantly enhanced when the electron-withdrawing group was in the para-position of the aniline ring. Similarly, in the development of N-phenylpyrazole insecticides, the presence of an electron-withdrawing group on the phenyl ring was found to increase insecticidal activity. acs.org

A clear example of substituent effects comes from the development of small molecule downmodulators for the transcription factor brachyury. In this study, various alkoxy groups were tested at the meta-position of the aniline ring. While methoxy and isopropoxy groups did not enhance activity, the installation of a trifluoroethoxy group led to a notable improvement in the downmodulation of brachyury. nih.gov This highlights the specific and advantageous properties conferred by the trifluoroethoxy moiety compared to other similar groups.

| Compound ID | Substituent at meta-position | Relative Activity |

|---|---|---|

| DHC-115 | Methoxy (-OCH₃) | No increase in activity |

| DHC-119 | Isopropoxy (-OCH(CH₃)₂) | No increase in activity |

| DHC-121 | Trifluoromethoxy (-OCF₃) | No increase in activity |

| DHC-156 | Trifluoroethoxy (-OCH₂CF₃) | Notably improved downmodulation |

| DHC-157 | Alkyne (-C≡CH) | Improved, but less than DHC-156 |

| DHC-144 | Cyano (-CN) | Ineffective |

These findings underscore that both the electronic nature (electron-donating vs. electron-withdrawing) and the specific identity of the substituent are critical variables that medicinal chemists can manipulate to optimize the biological potency of the this compound scaffold.

Pharmacophore Identification and Strategies for Lead Compound Optimization

A pharmacophore is an abstract representation of the molecular features essential for a specific biological activity. Identifying the pharmacophore of a series of active compounds, such as derivatives of this compound, is a cornerstone of rational drug design and lead optimization. nih.govcore.ac.uk The process involves pinpointing the crucial functional groups and their spatial arrangement required for interaction with a biological target, such as an enzyme active site or a receptor binding pocket. nih.govmedsci.org

For aniline-based compounds, the pharmacophore often includes:

Aromatic/Hydrophobic Regions: The aniline ring itself typically engages in hydrophobic or π-stacking interactions within the target protein.

Hydrogen Bond Donors/Acceptors: The aniline's amino (-NH₂) group is a potent hydrogen bond donor. The oxygen atom of the trifluoroethoxy group can act as a hydrogen bond acceptor.

Specific Electronic Features: The electron-withdrawing nature of the trifluoroethoxy group creates a particular electronic profile on the aromatic ring that may be essential for recognition by the target.

Once a hypothetical pharmacophore is established, lead optimization strategies are employed to enhance a compound's properties. nih.gov The goal is to improve not only potency but also the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov Common strategies include:

Isosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties (isosteres) can improve metabolic stability or other pharmacokinetic parameters. acs.org For example, modifying the aniline core or its substituents might reduce susceptibility to metabolism by cytochrome P450 enzymes. acs.org

Structure-Based Design: If the 3D structure of the biological target is known, computational docking can be used to visualize how the aniline derivatives bind. This allows for the rational design of new derivatives with improved complementarity to the binding site. researchgate.net

Modifying Physicochemical Properties: Optimization often involves adjusting properties like lipophilicity (logP) and the pKa of basic groups. For instance, reducing lipophilicity or the basicity of a nitrogen atom can be a strategy to avoid off-target effects like hERG channel inhibition. rsc.org

Functional Group Manipulation: Adding, removing, or modifying functional groups can introduce new beneficial interactions or block unwanted metabolic pathways. The SAR data from Section 6.2, which shows the superior activity of the trifluoroethoxy group, is a prime example of how such manipulations guide the optimization process. nih.gov

Through these iterative cycles of design, synthesis, and testing, a promising but imperfect "hit" compound can be refined into a "lead" compound with a more drug-like profile suitable for further development. nih.gov

Correlation between Computed Molecular Descriptors and Experimentally Observed Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to build predictive models that correlate the chemical structure of compounds with their biological activity. jksus.orgresearchcommons.org This approach is particularly valuable in drug discovery for predicting the activity of untested compounds and for understanding the key molecular properties that drive a desired biological effect. imist.majddtonline.info For aniline derivatives, QSAR studies have successfully been used to model properties like lipophilicity and toxicity. researchgate.netbenthamdirect.com

The QSAR process typically involves:

Geometry Optimization: The 3D structures of a series of aniline derivatives are calculated and optimized using quantum mechanical methods, such as Density Functional Theory (DFT). imist.manih.gov

Descriptor Calculation: A large number of molecular descriptors are computed for each optimized structure. These descriptors quantify various aspects of the molecule's physicochemical properties. researchgate.netbenthamdirect.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the experimentally observed biological activity (e.g., IC₅₀ values). jksus.orgnih.gov

For aniline derivatives, a wide range of descriptors have been shown to be important in various QSAR models. These descriptors can be broadly categorized:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (E HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E LUMO), dipole moment, and electrophilicity. imist.ma A statistical analysis of substituted anilines found a significant negative correlation between the electronegativity of substituents and the pKa value, demonstrating that electron-withdrawing groups decrease basicity. journaleras.com

Topological/Steric Descriptors: These relate to the size, shape, and connectivity of the molecule. Van der Waals volume (vWV) is one such descriptor. researchgate.netbenthamdirect.com

Lipophilicity Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for membrane permeability and distribution. Examples include the octanol-water partition coefficient (logP) and related calculated values like MLOGP. jksus.orgresearchgate.net

| Descriptor Type | Example Descriptor | Property Represented | Reference |

|---|---|---|---|

| Electronic | E HOMO (Highest Occupied Molecular Orbital energy) | Electron-donating ability | imist.ma |

| Electronic | E LUMO (Lowest Unoccupied Molecular Orbital energy) | Electron-accepting ability | imist.ma |

| Electronic | Dipole Moment (µ) | Molecular polarity | imist.ma |

| Lipophilicity | MLOGP (Moriguchi octanol-water partition coefficient) | Hydrophobicity/Lipophilicity | researchgate.netbenthamdirect.com |

| Steric/Topological | vWV (van der Waals volume) | Molecular size and volume | researchgate.netbenthamdirect.com |

| Constitutional | Number of Atoms (NA) | Basic molecular constitution | imist.ma |

By establishing a statistically robust correlation between such descriptors and activity, QSAR models serve as powerful predictive tools, enabling the prioritization of which new derivatives of this compound should be synthesized and tested, thereby accelerating the discovery process.

Advanced Applications of 3 2,2,2 Trifluoroethoxy Aniline in Diverse Fields

Pharmaceutical and Medicinal Chemistry Applications

The unique physicochemical properties conferred by the trifluoroethoxy group make this aniline (B41778) derivative a valuable starting point for the synthesis of novel therapeutic agents. nih.gov Its derivatives have been explored for a multitude of roles, from lead compounds in anticancer research to specialized probes for studying biological systems.

Role as Drug Candidates and Lead Compounds in Therapeutic Area Research (e.g., Anticancer, Antimicrobial, Anti-inflammatory)

The 3-(2,2,2-trifluoroethoxy)aniline framework is integral to the synthesis of various heterocyclic compounds and other complex molecules that have demonstrated significant potential in therapeutic research.

Anticancer Research: Derivatives incorporating the trifluoroethoxy moiety have shown notable antiproliferative activity. Diaryl urea (B33335) compounds, a class of molecules known to include several successful anticancer drugs, have been synthesized using building blocks containing a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine group. mdpi.comnih.gov These urea derivatives are effective because they can form critical hydrogen bond interactions with enzymes and receptors involved in cancer pathology. mdpi.com

In one study, a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were synthesized and tested against human cancer cell lines. mdpi.comdntb.gov.ua The compound 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) was particularly potent, showing stronger inhibitory effects than the positive control drug against lung (A549), colorectal (HCT-116), and prostate (PC-3) cancer cells. mdpi.comdntb.gov.uaresearchgate.net Further investigation revealed that this compound induces apoptosis and causes cell cycle arrest at the G1 phase in A549 cells. mdpi.comresearchgate.net Another study identified 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) as a highly active compound against A549 and HCT-116 cell lines, with its efficacy being comparable to the cancer drug sorafenib. nih.gov

Additionally, thiazolidin-4-one derivatives carrying a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety have been evaluated for antiglioma activity, with some compounds showing significant efficacy against the LN229 human glioblastoma cell line. acs.org

Table 1: Anticancer Activity of Selected Trifluoroethoxy-Containing Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) | A549 (Lung) | 1.53 ± 0.46 µM | mdpi.com |

| HCT-116 (Colorectal) | 1.11 ± 0.34 µM | mdpi.com | |

| PC-3 (Prostate) | 1.98 ± 1.27 µM | mdpi.com | |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | A549 (Lung) | 2.39 ± 0.10 µM | nih.gov |

| HCT-116 (Colorectal) | 3.90 ± 0.33 µM | nih.gov | |

| Thiazolidin-4-one derivative 5e | LN229 (Glioblastoma) | 6.43 µg/mL | acs.org |

| Thiazolidin-4-one derivative 5b | LN229 (Glioblastoma) | 9.48 µg/mL | acs.org |

Antimicrobial Research: The introduction of fluorine-containing groups like trifluoroethoxy into molecular structures is a known strategy to enhance antimicrobial activity. mdpi.com Research has shown that chalcone (B49325) derivatives incorporating a 4-(2,2,2-trifluoroethoxy)-pyridine moiety exhibit in vitro antibacterial and antifungal properties. researchgate.net Studies on 2,2,2-trifluoroethoxychalcones demonstrated position-dependent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Specifically, chalcones with the trifluoroethoxy group at the ortho-position of the phenyl ring showed the most significant inhibitory effects, with IC₅₀ values as low as 2.2 µg/mL. nih.gov This highlights the importance of the substituent's position in designing effective antimalarial agents. nih.gov In contrast, thiazolidin-4-one derivatives with a 2,5-bis(2,2,2-trifluoroethoxy)phenyl group showed only weak antimicrobial activity. acs.org

Table 2: Antimicrobial Activity of Selected Trifluoroethoxy-Containing Derivatives

| Compound/Derivative Class | Target Organism | Activity (MIC/IC₅₀) | Reference |

| 3-(4-Chlorophenyl)-1-(2-(2,2,2-trifluoroethoxy)phenyl)prop-2-en-1-one (3f) | Plasmodium falciparum | IC₅₀ = 2.2 µg/mL | nih.gov |

| 3-(2-Hydroxyphenyl)-1-(2-(2,2,2-trifluoroethoxy)phenyl)prop-2-en-1-one (3a) | Plasmodium falciparum | IC₅₀ = 3.0 µg/mL | nih.gov |

| 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine | S. aureus | MIC = 32 µg/mL | |

| E. coli | MIC = 64 µg/mL |

Anti-inflammatory Research: Derivatives containing the trifluoroethoxy group are also being investigated for their anti-inflammatory potential. Structurally diverse pyridine (B92270) derivatives carrying a trifluoroethoxy substituent have been identified as selective Cannabinoid 2 (CB2) receptor agonists. nih.gov The CB2 receptor is a key target in inflammation, and topical application of these agonists was shown to be effective in reducing leukocyte adhesion in an animal model of endotoxin-induced uveitis, confirming their anti-inflammatory action. nih.gov Furthermore, chalcones and their isoxazole (B147169) derivatives synthesized from building blocks like 1-{4'-[(3''-methyl)-4''-(2'',2'',2''-trifluoroethoxy)pyridin-2''-yl]methoxyphenyl}ethan-1-one are being explored for their anti-inflammatory properties, among other biological activities. amazonaws.com

Modulation of Biological Targets (e.g., Enzymes, Receptors, Ion Channels including hERG)

The this compound scaffold is a key component in molecules designed to interact with specific biological targets, a cornerstone of modern drug discovery. The trifluoroethoxy group enhances membrane permeability and binding affinity, allowing for the potent modulation of various proteins. evitachem.com

Enzyme Inhibition: Derivatives have been successfully designed as inhibitors of several key enzymes.

α-Glucosidase and α-Amylase: A series of novel 5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and showed inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. researchgate.net This suggests their potential as candidates for developing new anti-diabetic agents. researchgate.net

S-Adenosylmethionine Decarboxylase (AdoMetDC): In a search for treatments for Human African Trypanosomiasis, a series of pyrimidineamine inhibitors were developed against the Trypanosoma brucei AdoMetDC enzyme. The trifluoroethoxy substitution was found to confer the highest potency in the series, underscoring the importance of the electronic properties of this group for enzyme binding. nih.gov

Kinases: Diaryl urea compounds containing the trifluoroethoxy moiety have been investigated as potential BRAF kinase inhibitors, a key target in melanoma. nih.gov

Receptor Modulation: Molecules derived from trifluoroethoxy-anilines have been shown to modulate crucial cell receptors.

Cannabinoid 2 (CB2) Receptor: Pyridine-based compounds with a trifluoroethoxy group act as selective agonists for the CB2 receptor, which plays a role in immune response and inflammation. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): The scaffold has been used to generate positive allosteric modulators of nAChRs, which are involved in a wide range of central nervous system functions like cognition and mood. google.com

Ion Channel Modulation (hERG): The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical "anti-target" in drug development due to the risk of fatal cardiac arrhythmias upon blockage. rsc.org Designing molecules that avoid hERG interaction is a major focus. drughunter.com While data on this compound itself is scarce, related structures have been studied. A patent for hERG channel activators, which could treat conditions like Long QT syndrome, lists 3-fluoro-4-(2,2,2-trifluoroethoxy)aniline as a related compound. epo.org Additionally, hERG safety assays have been conducted on derivatives of 4-(2,2,2-trifluoroethoxy)aniline , which were synthesized as mitochondrial uncouplers. nih.gov This indicates that molecules from this class are actively evaluated for their effects on the hERG channel during the drug discovery process.

Application in Proteomics Research and Biochemical Tool Development

The this compound structure and its isomers are valuable for creating specialized chemical tools to investigate biological systems. evitachem.com The unique properties of the trifluoroethoxy group, particularly the presence of fluorine atoms, can be leveraged for detection and analysis in various assays. ontosight.ai

Compounds derived from this scaffold are often described as biochemical reagents or probes for use in life science research. evitachem.commedchemexpress.com For example, Glycidyl Palmitate is a biochemical reagent used as a biological material in research. medchemexpress.com More specifically, the fluorine atoms provide a unique spectroscopic signature. An adhesive ¹⁹F MRI chemical probe was developed from 2-((4-(2,2,2-Trifluoroethoxy)phenyl)amino)ethanol , demonstrating the utility of this moiety in creating tools for molecular sensing in biological environments through magnetic resonance imaging. rsc.org The development of such probes is crucial for non-invasively studying protein function and other biological processes in real-time.

Development of Positron Emission Tomography (PET) Radiotracers Featuring Trifluoroethoxy Moieties

The 2,2,2-trifluoroethoxy group is increasingly featured in the design of radiotracers for Positron Emission Tomography (PET) imaging. ontosight.ai This is due to its notable metabolic stability, which prevents the in vivo defluorination of the radiolabel, and its moderate lipophilicity that aids in crossing the blood-brain barrier. ontosight.ai

A prominent example is [¹¹C]PS13 , a PET radioligand used for imaging the cyclooxygenase-1 (COX-1) enzyme in the brain. Current time information in Bangalore, IN. To overcome the short half-life of carbon-11 (B1219553) (t½ ≈ 20.4 min), efforts have focused on labeling the trifluoroethoxy group of PS13 with the longer-lived fluorine-18 (B77423) (t½ ≈ 109.8 min). nih.govontosight.ai This is a challenging radiochemical task, but successful methods have been developed. nih.gov One approach involves the nucleophilic addition of [¹⁸F]fluoride to a gem-difluorovinyl precursor. nih.gov Another two-step strategy involves producing [¹⁸F]2,2,2-trifluoroethyl p-toluenesulfonate, which is then used to alkylate a hydroxyl precursor of the final molecule. nih.gov

Beyond COX-1, this strategy has been applied to develop tracers for other neurodegenerative diseases. For instance, a radioligand for imaging mutant huntingtin (mHTT) aggregates in Huntington's disease, [¹⁸F]1 , was synthesized by labeling a precursor containing a 5-(2,2,2-trifluoroethoxy)pyridine moiety. These applications demonstrate the importance of the trifluoroethoxy group in creating stable and effective PET tracers for visualizing and studying complex biological targets within the human body. ontosight.ai

Agrochemical Science Applications

In addition to pharmaceuticals, the this compound scaffold is a key building block in the synthesis of modern agrochemicals, contributing to the development of effective crop protection agents. nih.gov

Utility as Building Blocks for Pesticides and Herbicides

The inclusion of the trifluoroethoxy group can enhance the biological potency of agrochemicals. A significant commercial application is in the synthesis of the herbicide Tembotrione (B166760) . patsnap.com Tembotrione is a selective, post-emergence herbicide used to control a wide spectrum of broadleaf and grass weeds in corn fields. patsnap.compatsnap.com